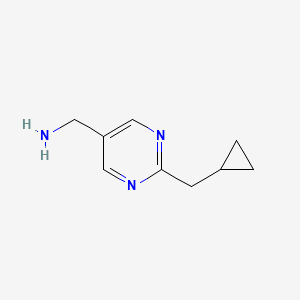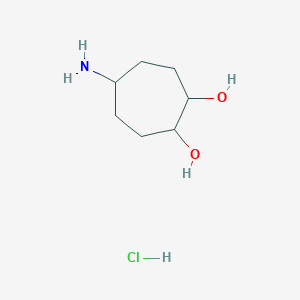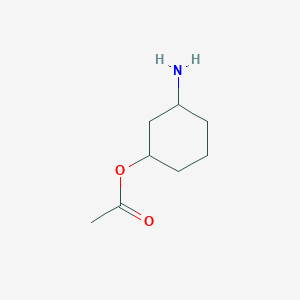![molecular formula C8H15N3 B11735385 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine](/img/structure/B11735385.png)
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,4-dimetil-1H-pirazol-5-il)metil]etanamina es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto específico se caracteriza por la presencia de un anillo de pirazol sustituido con dos grupos metilo y un grupo etanamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(1,4-dimetil-1H-pirazol-5-il)metil]etanamina típicamente implica la alquilación de 1,4-dimetil-1H-pirazol con un agente alquilante apropiado. Un método común incluye la reacción de 1,4-dimetil-1H-pirazol con bromoetano en presencia de una base como el carbonato de potasio en un solvente como la dimetilformamida (DMF). La reacción se lleva a cabo bajo condiciones de reflujo durante varias horas para producir el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(1,4-dimetil-1H-pirazol-5-il)metil]etanamina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo etanamina puede participar en reacciones de sustitución nucleofílica con electrófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos pirazol carboxílicos.
Reducción: Formación de alcoholes de pirazol.
Sustitución: Formación de derivados de pirazol N-alquilados.
Aplicaciones Científicas De Investigación
N-[(1,4-dimetil-1H-pirazol-5-il)metil]etanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos con posibles propiedades catalíticas.
Biología: Se ha investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y antiinflamatorias.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para diseñar nuevos agentes terapéuticos.
Industria: Se utiliza en la síntesis de materiales avanzados, incluyendo polímeros y nanomateriales, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de N-[(1,4-dimetil-1H-pirazol-5-il)metil]etanamina implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de su actividad. El anillo de pirazol puede participar en enlaces de hidrógeno e interacciones π-π, que son cruciales para su afinidad de unión y especificidad. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(1,3-dimetil-1H-pirazol-5-il)metil]etanamina
- N-[(1-etil-3,5-dimetil-1H-pirazol-4-il)metil]etanamina
- N-[(1,4-dimetil-1H-pirazol-3-il)metil]etanamina
Singularidad
N-[(1,4-dimetil-1H-pirazol-5-il)metil]etanamina es único debido a su patrón de sustitución específico en el anillo de pirazol, que puede influir en su reactividad química y actividad biológica. La presencia del grupo etanamina también proporciona posibilidades de funcionalización adicionales, convirtiéndolo en un compuesto versátil para diversas aplicaciones.
Este artículo detallado proporciona una descripción general completa de N-[(1,4-dimetil-1H-pirazol-5-il)metil]etanamina, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
N-[(2,4-dimethylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-9-6-8-7(2)5-10-11(8)3/h5,9H,4,6H2,1-3H3 |
Clave InChI |
IXFUFZBFBYAJAZ-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=C(C=NN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11735303.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735311.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735323.png)
![1,5-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11735330.png)
![3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11735334.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11735336.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11735347.png)
![2-(3-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735362.png)
![N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735364.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735369.png)


amine](/img/structure/B11735394.png)
